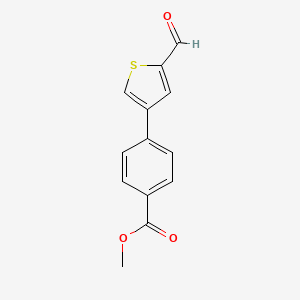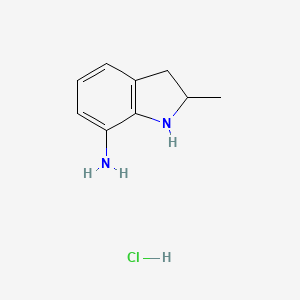![molecular formula C12H11ClOS B13906373 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone CAS No. 1092301-32-0](/img/structure/B13906373.png)
2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The structure of this compound includes a benzo[b]thiophene ring substituted with chlorine and ethanone groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone typically involves the chlorination of 3,5-dimethylbenzo[b]thiophene followed by the introduction of an ethanone group. One common method involves the use of thionyl chloride (SOCl2) for the chlorination step, followed by a Friedel-Crafts acylation reaction using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems can also help in scaling up the production process while maintaining consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted benzo[b]thiophenes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-1-(benzo[b]thiophen-2-yl)ethanone: Lacks the 3,5-dimethyl substitution, which may affect its biological activity and chemical reactivity.
3,5-Dimethylbenzo[b]thiophene: Lacks the chlorine and ethanone groups, making it less reactive in certain chemical reactions.
2-Bromo-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
Uniqueness
The presence of both chlorine and ethanone groups in 2-Chloro-1-(3,5-dimethyl-benzo[b]thiophen-2-yl)ethanone makes it a versatile compound with unique reactivity and potential biological activities. The 3,5-dimethyl substitution further enhances its chemical properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
1092301-32-0 |
|---|---|
Molekularformel |
C12H11ClOS |
Molekulargewicht |
238.73 g/mol |
IUPAC-Name |
2-chloro-1-(3,5-dimethyl-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C12H11ClOS/c1-7-3-4-11-9(5-7)8(2)12(15-11)10(14)6-13/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
NNDQTCZMBOPWCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SC(=C2C)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


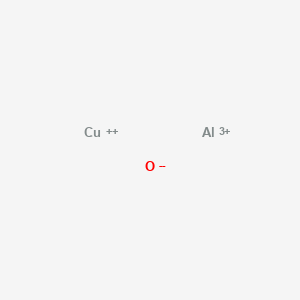
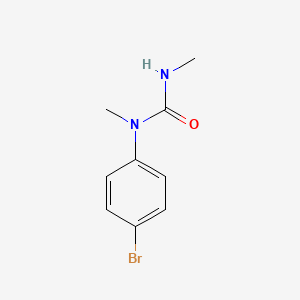

![tert-Butyl 2-iodo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13906308.png)
![2',3,3',4',5',6'-Hexafluoro[1,1'-biphenyl]-4-amine](/img/structure/B13906312.png)

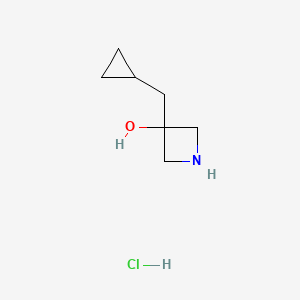
![Tert-butyl 7-benzyl-5,5-difluoro-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13906323.png)


![2,5-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B13906336.png)
